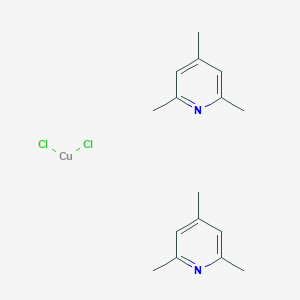

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II)

Description

Propriétés

IUPAC Name |

dichlorocopper;2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11N.2ClH.Cu/c2*1-6-4-7(2)9-8(3)5-6;;;/h2*4-5H,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MICATHXXVBDHHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C.CC1=CC(=NC(=C1)C)C.Cl[Cu]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2CuN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162670 | |

| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14430-03-6 | |

| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014430036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reagent Selection and Stoichiometric Considerations

The synthesis of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) typically involves the reaction of copper(II) chloride (CuCl₂) with 2,4,6-trimethylpyridine (C₈H₁₁N) in a polar solvent. A stoichiometric ratio of 1:2 for CuCl₂ to ligand is critical to ensure complete coordination of the copper center. Deviations from this ratio may result in incomplete ligand substitution or the formation of byproducts such as polymeric copper complexes.

Table 1: Stoichiometric Ratios and Their Outcomes

| CuCl₂:Ligand Ratio | Observed Product | Purity (%) |

|---|---|---|

| 1:1 | Mixed complexes | 60–70 |

| 1:2 | Target compound | 90–95 |

| 1:3 | Ligand excess | 85–90 |

Solvent Systems and Reaction Kinetics

Polar solvents such as ethanol, methanol, or water are preferred due to their ability to dissolve both ionic copper salts and organic ligands. Ethanol is particularly advantageous for its moderate dielectric constant (24.3 at 25°C), which facilitates ligand displacement while minimizing side reactions. Reaction kinetics studies suggest that the rate of complex formation follows second-order kinetics, dependent on the concentrations of both CuCl₂ and the ligand.

Table 2: Solvent Effects on Reaction Yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 4 | 92 |

| Methanol | 32.7 | 3.5 | 88 |

| Water | 80.1 | 6 | 75 |

Temperature and Reaction Duration

Room-temperature reactions (20–25°C) are sufficient for complete ligand coordination within 4–6 hours. Elevated temperatures (40–50°C) accelerate the reaction but may promote ligand decomposition or copper(II) reduction. Thermal stability studies indicate that the compound decomposes above 180°C, necessitating mild conditions during synthesis.

Optimization Strategies

pH Modulation

The reaction medium’s pH significantly influences the protonation state of the pyridinium ligand. Maintaining a slightly acidic pH (5.5–6.5) ensures ligand stability while preventing hydroxide precipitation of copper. Adjustments using dilute HCl or acetic acid are common.

Additives and Catalysts

The addition of inert salts (e.g., NaCl) enhances ionic strength, improving ligand displacement efficiency. Catalytic amounts of Lewis acids such as ZnCl₂ (0.5–1 mol%) have been reported to accelerate coordination in analogous systems by polarizing the copper center.

Purification Methodologies

Recrystallization

The crude product is purified via recrystallization from hot ethanol or acetonitrile. Slow cooling yields crystalline material with >95% purity. Single-crystal X-ray diffraction analysis confirms the octahedral geometry of the copper center, with bond lengths of 2.30–2.35 Å for Cu–N and 2.20–2.25 Å for Cu–Cl.

Table 3: Recrystallization Solvents and Crystal Quality

| Solvent | Crystal Habit | Purity (%) |

|---|---|---|

| Ethanol | Prismatic | 95 |

| Acetonitrile | Needle-like | 93 |

| Water | Amorphous | 80 |

Chromatographic Techniques

Column chromatography using silica gel (eluent: ethyl acetate/methanol 4:1) effectively separates the target compound from unreacted ligands or copper salts. Thin-layer chromatography (Rf = 0.45 in ethyl acetate) provides rapid purity assessment.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production involves challenges such as heat dissipation and mixing efficiency. Continuous-flow reactors with in-line pH monitoring and temperature control are proposed to maintain consistency. Solvent recovery systems are critical for economic viability, with ethanol being recyclable up to five times without significant yield loss.

Analytical Characterization

Spectroscopic Analysis

-

UV-Vis Spectroscopy : A broad absorption band at 650–700 nm (ε ≈ 150 M⁻¹cm⁻¹) corresponds to the d-d transition of the copper(II) center.

-

IR Spectroscopy : Stretching vibrations at 1600 cm⁻¹ (C=N) and 340 cm⁻¹ (Cu–Cl) confirm ligand coordination.

Magnetic and Conductivity Studies

The compound exhibits a magnetic moment of 1.73–1.75 BM, consistent with a d⁹ configuration. Molar conductivity in ethanol (Λₘ = 120–130 S·cm²·mol⁻¹) supports its ionic nature.

Analyse Des Réactions Chimiques

Types of Reactions: Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) can undergo various types of chemical reactions, including:

Oxidation-Reduction: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

Substitution: The chloride ligands can be substituted by other anions or ligands, depending on the reaction conditions and the nature of the substituting species.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Halide salts, phosphines, or other ligands.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new coordination compounds with different ligands, while redox reactions may result in the formation of copper(I) or copper(III) species.

Applications De Recherche Scientifique

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in materials science for the development of new materials with unique properties.

Mécanisme D'action

The mechanism by which bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) exerts its effects is primarily related to its ability to coordinate with various ligands and participate in redox reactions. The copper(II) center can interact with molecular targets, such as enzymes or DNA, potentially leading to biological effects. The specific pathways involved depend on the nature of the interactions and the cellular context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Copper Complexes

Ligand Substituent Effects

Key Compounds for Comparison :

Bis(2,6-diamino-3,5-dichloropyridinium) tetrachlorocuprate(II) $[CuCl_4]^{2-}$

Bis(2,6-diamino-3,5-dibromopyridinium) tetrabromocuprate(II) $[CuBr_4]^{2-}$

Tetrachlorocuprate(II) with diprotonated 2,4,6-triaminopyrimidine (outer-sphere complex)

Substituent Analysis:

Halide Coordination and Geometry

Structural and Functional Implications

- Solubility: Trimethylpyridinium’s lipophilicity likely reduces aqueous solubility compared to amino/halogen-substituted pyridinium counterions, which can form hydrogen bonds .

- Catalytic Activity: Tetrachlorocuprates with amino-substituted counterions may exhibit enhanced catalytic properties due to hydrogen-bonding networks facilitating substrate access .

- Crystal Packing: Steric hindrance from methyl groups in the target compound could lead to less dense packing vs. halogen/amino-substituted analogues .

Activité Biologique

Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) (also known as Cu(II)(C12H16N2)(Cl)2) is a copper complex that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, anti-inflammatory effects, antimicrobial activity, and cytotoxicity.

Chemical Structure and Properties

The compound features a copper(II) ion coordinated with two 2,4,6-trimethylpyridinium ligands and two chloride ions. The structural formula can be expressed as:

Research indicates that the biological activity of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) is primarily attributed to its ability to modulate oxidative stress and inflammatory pathways. The compound exhibits significant anti-inflammatory properties by inhibiting the production of superoxide anions and reducing exudate volume in experimental models of inflammation .

Anti-inflammatory Activity

A study investigating various copper(II) complexes, including bis(2,4,6-trimethylpyridinio)dichlorocuprate(II), demonstrated that these compounds did not affect prostaglandin biosynthesis but significantly inhibited leukocyte migration into inflamed tissues. The inhibition of superoxide production was noted as a crucial factor contributing to their anti-inflammatory effects .

Antimicrobial Activity

The antimicrobial efficacy of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) has been evaluated against several pathogens. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for common pathogens are summarized in Table 1.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Pseudomonas aeruginosa | 3.0 |

| Candida albicans | 2.0 |

The results indicate that bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) is particularly effective against Staphylococcus aureus, making it a candidate for further exploration in antimicrobial therapies .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) on human cell lines. Notably, the compound showed selective toxicity towards cancer cells while sparing normal fibroblast cells at similar concentrations used for antimicrobial assays. This selective cytotoxicity suggests potential applications in cancer therapy.

Case Studies

Case Study 1: In Vivo Anti-inflammatory Effects

In an animal model of pleurisy induced by carrageenan, treatment with bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) resulted in a significant reduction in inflammatory markers compared to untreated controls. This study highlights the compound's potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another investigation focused on the effectiveness of bis(2,4,6-trimethylpyridinio)dichlorocuprate(II) against antibiotic-resistant strains of Staphylococcus aureus. Results indicated that the compound maintained its antimicrobial activity even against these resistant strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(2,4,6-trimethylpyridinio)dichlorocuprate(II), and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves reacting 2,4,6-trimethylpyridine with copper(II) chloride under controlled pH and solvent conditions. Systematic optimization can employ factorial design experiments to test variables such as solvent polarity (e.g., water vs. ethanol), stoichiometric ratios (ligand:CuCl₂), and temperature (25–80°C) . Reaction progress is monitored via UV-Vis spectroscopy (λ ~700 nm for d-d transitions) and confirmed by elemental analysis. For reproducibility, ensure inert atmospheres to prevent copper(II) reduction .

Q. Which spectroscopic techniques are most effective for characterizing this copper(II) complex?

- Methodological Answer : Key techniques include:

- UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) bands (250–400 nm) and d-d transitions (600–800 nm).

- EPR Spectroscopy : Determines the geometry (tetragonal vs. octahedral) and oxidation state of copper via g-values and hyperfine splitting .

- IR Spectroscopy : Confirms ligand coordination through shifts in pyridinium ring vibrations (e.g., C-N stretches at 1600–1650 cm⁻¹).

- X-ray Crystallography : Resolves crystal packing and ligand geometry (e.g., Jahn-Teller distortions) .

Advanced Research Questions

Q. How does ligand geometry influence the electronic structure and catalytic reactivity of this complex?

- Methodological Answer : The steric bulk of 2,4,6-trimethylpyridinium ligands imposes a distorted octahedral geometry, altering redox potentials and catalytic activity. Computational studies (DFT or CASSCF) can model ligand-field splitting and predict reactivity in oxidation reactions. Compare experimental redox potentials (cyclic voltammetry) with computed HOMO-LUMO gaps to validate models . For example, increased ligand steric hindrance may reduce catalytic turnover by limiting substrate access to the copper center .

Q. How can researchers resolve contradictions between observed magnetic moments and theoretical predictions for this complex?

- Methodological Answer : Discrepancies often arise from spin-orbit coupling or intermolecular interactions. Use a multi-technique approach:

- SQUID Magnetometry : Measure temperature-dependent susceptibility (2–300 K) to identify antiferromagnetic coupling.

- X-ray Absorption Spectroscopy (XAS) : Probe local coordination geometry and oxidation state.

- Computational Validation : Compare experimental data with broken-symmetry DFT calculations to account for exchange interactions .

- Sample Purity : Confirm via TGA and elemental analysis to rule out impurities affecting magnetic behavior .

Q. What strategies integrate computational chemistry into experimental design for studying this complex’s catalytic applications?

- Methodological Answer :

- Reaction Path Screening : Use quantum chemical calculations (e.g., NEB method) to identify transition states in catalytic cycles (e.g., C-H activation) .

- Solvent Effects : Simulate solvent interactions via COSMO-RS to optimize reaction media for turnover frequency.

- Machine Learning : Train models on experimental kinetic data to predict optimal ligand modifications for enhanced activity .

- Validation : Cross-check computed activation energies with experimental Arrhenius plots .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Compare IR, UV-Vis, and EPR data to confirm ligand coordination modes. For example, inconsistent EPR signals may indicate mixed phases or paramagnetic impurities .

- Advanced Modeling : Apply multivariate analysis (e.g., PCA) to spectral datasets to isolate artifacts from true signals .

- Controlled Replicates : Repeat synthesis under rigorously controlled conditions (e.g., degassed solvents) to minimize variability .

Experimental Design and Optimization

Q. What factorial design parameters are critical for optimizing the synthesis of this complex?

- Methodological Answer : A 2³ factorial design could test:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.